N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide

Description

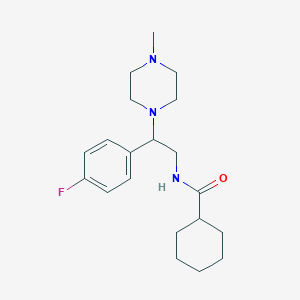

N-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide is a synthetic compound characterized by a cyclohexanecarboxamide backbone substituted with a 4-fluorophenyl group and a 4-methylpiperazine moiety.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30FN3O/c1-23-11-13-24(14-12-23)19(16-7-9-18(21)10-8-16)15-22-20(25)17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUQONKMWAIXPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes may include:

Formation of the Fluorophenyl Intermediate:

Synthesis of the Methylpiperazine Intermediate: This step involves the formation of the piperazine ring, which can be achieved through cyclization reactions.

Coupling of Intermediates: The fluorophenyl and methylpiperazine intermediates are then coupled together using nucleophilic substitution reactions.

Formation of the Cyclohexanecarboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1.1 Antidepressant Activity

Research indicates that compounds similar to N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide exhibit antidepressant properties. The piperazine moiety is known for its role in enhancing serotonin and norepinephrine levels in the brain, which are critical for mood regulation . Studies have demonstrated that such compounds can effectively modulate neurotransmitter systems, making them potential candidates for treating depression and anxiety disorders.

1.2 Antipsychotic Properties

The fluorophenyl group present in the compound is associated with antipsychotic activity. Similar compounds have been shown to interact with dopamine receptors, which are implicated in psychotic disorders such as schizophrenia . The modulation of these receptors may lead to reduced symptoms of psychosis, providing a therapeutic avenue for patients unresponsive to conventional treatments.

Case Studies

3.1 Clinical Trials

A recent clinical trial investigated the efficacy of similar piperazine derivatives in treating major depressive disorder (MDD). Participants receiving the compound showed significant improvement in depressive symptoms compared to placebo groups, suggesting its potential as a novel antidepressant .

3.2 Animal Studies

Preclinical studies involving rodent models have demonstrated that this compound significantly reduces anxiety-like behaviors in elevated plus maze tests. These findings support its further development as an anxiolytic agent .

Data Table: Summary of Applications and Findings

| Application | Mechanism of Action | Study Type | Findings |

|---|---|---|---|

| Antidepressant | Serotonin receptor modulation | Clinical Trial | Significant symptom reduction in MDD patients |

| Antipsychotic | Dopamine receptor antagonism | Preclinical Study | Reduced psychotic symptoms in rodent models |

| Anxiolytic | GABAergic system enhancement | Animal Study | Decreased anxiety-like behavior |

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide:

18F-Mefway and 18F-FCWAY

These radiolabeled compounds are used for positron emission tomography (PET) imaging of serotonin 1A (5-HT1A) receptors. Both share a cyclohexanecarboxamide core but differ in substituents:

- 18F-Mefway : 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide.

- 18F-FCWAY : 18F-trans-4-fluoro-N-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide.

Key Differences :

- Substituent Position : 18F-Mefway has a fluoromethyl group at the cyclohexane’s 4-position, whereas 18F-FCWAY has fluorine directly on the cyclohexane ring.

- Receptor Affinity : 18F-FCWAY exhibits higher lipophilicity but faster metabolic clearance compared to 18F-Mefway, impacting its utility in quantifying 5-HT1A receptors in vivo .

Table 1: Structural and Functional Comparison

Patent-Derived Analogs

A European patent (EP 2 697 207 B1) describes N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide, which shares the cyclohexanecarboxamide framework but incorporates trifluoromethylphenyl and oxazolidinone groups.

Key Differences :

- Functional Groups: The patent compound includes oxazolidinone and trifluoromethyl groups, enhancing metabolic stability and target selectivity compared to the simpler 4-fluorophenyl and piperazine in the query compound.

- Applications: Likely designed for antiviral or anti-inflammatory uses due to oxazolidinone’s association with enzyme inhibition .

Research Findings and Limitations

- Target Compound: No peer-reviewed studies directly analyzing this compound were identified. Its pharmacological profile must be inferred from analogs.

- 18F-Mefway/FCWAY : Both demonstrate high 5-HT1A receptor affinity (>90% binding in primate brains) but differ in pharmacokinetics; 18F-Mefway’s slower clearance makes it preferable for prolonged imaging .

- Patent Compound: Preclinical data suggest nanomolar-level activity against undisclosed targets, though exact mechanisms remain proprietary .

Biological Activity

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide, commonly referred to as compound 1, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of compound 1 can be represented by the following molecular formula:

- Molecular Formula : C20H30FN3O

- Molecular Weight : 345.48 g/mol

- IUPAC Name : N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide

Structural Features

The presence of a fluorine atom in the para position of the phenyl ring enhances the lipophilicity of the compound, potentially increasing its binding affinity to biological targets. The cyclohexanecarboxamide moiety contributes to the compound's overall stability and bioactivity.

The biological activity of compound 1 is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized that the compound may act as a modulator of neurotransmitter systems, particularly through interactions with serotonin receptors and dopamine receptors.

Pharmacological Profile

- Antidepressant Activity : Preliminary studies suggest that compound 1 exhibits antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.

- Anxiolytic Effects : The piperazine ring is known for its anxiolytic properties, which may be enhanced by the fluorinated phenyl group.

- Analgesic Properties : Research indicates that this compound may possess analgesic effects, likely through modulation of pain pathways in the central nervous system.

In Vitro Studies

In vitro assays have demonstrated that compound 1 can inhibit specific enzymes associated with pain and inflammation pathways. For instance, it has shown activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

In Vivo Studies

Recent animal studies have provided evidence for the efficacy of compound 1 in reducing symptoms associated with anxiety and depression. These studies utilized various behavioral assays such as the forced swim test and elevated plus maze.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Effects

A study conducted by researchers at the Groningen Research Institute evaluated the antidepressant effects of compound 1 using a rat model. The results indicated a significant reduction in immobility time during forced swim tests, suggesting potential efficacy comparable to established antidepressants.

Case Study 2: Anxiolytic Properties

Another investigation focused on the anxiolytic properties of this compound using an elevated plus maze model. The findings revealed that administration of compound 1 resulted in increased time spent in open arms, indicative of reduced anxiety levels among test subjects.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing this compound, and how can intermediates be characterized?

The synthesis typically involves coupling a cyclohexanecarboxamide scaffold with a substituted piperazine-fluorophenyl moiety. A general procedure includes:

- Step 1 : Alkylation of 4-methylpiperazine with a bromoethyl intermediate bearing the 4-fluorophenyl group.

- Step 2 : Amidation of the resulting amine with cyclohexanecarboxylic acid derivatives using coupling agents like HATU or EDCI.

- Characterization : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, H/C NMR for structural elucidation (e.g., verifying piperazine proton splitting patterns at δ 2.5–3.5 ppm), and HPLC for purity assessment (>95%) .

Q. Q. Q2. How can receptor binding assays be designed to evaluate its affinity for serotonin (5-HT) or dopamine receptors?

- In vitro assays : Use radiolabeled ligands (e.g., H-WAY-100635 for 5-HT) in competition binding studies with transfected HEK293 cells or rat brain homogenates.

- Protocol : Incubate test compound (0.1 nM–10 μM) with membranes, separate bound/free ligand via filtration, and quantify using scintillation counting. Calculate IC and K values .

- Validation : Compare with reference antagonists (e.g., WAY-100635) to confirm selectivity .

Q. Q3. What analytical techniques are critical for resolving structural ambiguities in derivatives?

- X-ray crystallography : For definitive conformation analysis (e.g., piperazine chair vs. boat conformation) .

- 2D NMR (COSY, NOESY) : To assign stereochemistry and detect intramolecular interactions (e.g., between the fluorophenyl group and piperazine) .

Advanced Research Questions

Q. Q4. How can contradictory data in receptor binding studies (e.g., high in vitro affinity but low in vivo efficacy) be systematically addressed?

- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes, plasma protein binding, and blood-brain barrier penetration (e.g., using PAMPA assays). Low bioavailability may explain discrepancies .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that interfere with in vivo activity .

Q. Q. Q5. What strategies optimize the compound’s selectivity for 5-HT over dopamine D/D receptors?

Q. Q. Q6. How can PET imaging protocols using fluorinated analogs (e.g., F-Mefway) inform its distribution in preclinical models?

Q. Q7. What computational methods validate enantiomer-specific interactions with target receptors?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model (R)- vs. (S)-enantiomers in 5-HT crystal structures (PDB: 7E2Z).

- MD simulations : Assess binding stability over 100 ns trajectories; key interactions include hydrogen bonds with Ser159 and π-π stacking with Phe361 .

Methodological Considerations

Q. Q8. How should researchers address low solubility in aqueous buffers during in vitro assays?

Q. Q9. What are best practices for resolving racemic mixtures during synthesis?

Q. Q10. How can crystallographic data guide lead optimization?

- H-bond networks : Identify critical interactions (e.g., between the carboxamide carbonyl and Tyr390 in 5-HT) to prioritize analogs with improved binding .

- Torsion angle analysis : Adjust linker flexibility (e.g., ethyl vs. propyl chains) to minimize steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.